molecular formula C24H27ClN2OS B12724408 Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(+-)- CAS No. 116627-82-8

Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(+-)-

Cat. No.: B12724408
CAS No.: 116627-82-8
M. Wt: 427.0 g/mol
InChI Key: IVAOBXVUSOQVRJ-MBUMRYSBSA-N
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Description

Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(±)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(±)- typically involves multi-step organic reactions. The process may start with the preparation of the benzo(b)thiophene core, followed by the introduction of the acetamide group. The indole moiety is then attached, and the final step involves the formation of the monohydrochloride salt. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pressure are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic acetamides and indole derivatives. Examples might include:

  • Benzo(b)thiophene-2-acetamide
  • N-(2,3-dihydro-1H-indol-1-yl)-acetamide
  • N-methyl-4-acetamidobenzo(b)thiophene

Uniqueness

What sets Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

116627-82-8

Molecular Formula

C24H27ClN2OS

Molecular Weight

427.0 g/mol

IUPAC Name

2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide;hydrochloride

InChI

InChI=1S/C24H26N2OS.ClH/c1-25(23(27)16-18-8-6-10-22-19(18)11-14-28-22)24-20-9-3-2-7-17(20)15-21(24)26-12-4-5-13-26;/h2-3,6-11,14,21,24H,4-5,12-13,15-16H2,1H3;1H/t21-,24-;/m1./s1

InChI Key

IVAOBXVUSOQVRJ-MBUMRYSBSA-N

Isomeric SMILES

CN([C@H]1[C@@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=C5C=CSC5=CC=C4.Cl

Canonical SMILES

CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=C5C=CSC5=CC=C4.Cl

Origin of Product

United States

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